C1r Inhibitory Potency: 2-Amino-4H-3,1-benzoxazin-4-one vs. FUT-175 and Optimized Derivatives
The parent compound 2-amino-4H-3,1-benzoxazin-4-one inhibits complement C1r with an IC50 of 16.7 µM, which is comparable to the reference inhibitor FUT-175 (IC50 = 12 µM) [1]. However, optimized derivatives such as compound 50 (7-chloro-2-[(2-iodophenyl)amino]benz[d][1,3]oxazin-4-one) achieve IC50 values as low as 0.4 µM, representing a >40-fold improvement in potency relative to the parent [1].
| Evidence Dimension | Inhibition of complement C1r protease |
|---|---|
| Target Compound Data | IC50 = 16.7 µM |
| Comparator Or Baseline | FUT-175: IC50 = 12 µM; Compound 50: IC50 = 0.4 µM |
| Quantified Difference | 1.4-fold less potent than FUT-175; 42-fold less potent than Compound 50 |
| Conditions | In vitro enzyme assay using Cbz-Gly-Arg-S-Bzl as substrate, pH 7.5, 37°C |
Why This Matters
This quantifies the parent compound's moderate potency as a C1r inhibitor, establishing it as a useful reference compound but not a candidate for high-potency applications.
- [1] Hays SJ, Caprathe BW, Gilmore JL, Amin N, Emmerling MR, Michael W, Nadimpalli R, Nath R, Raser KJ, Stafford D, Watson D, Wang K, Jaen JC. 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. J Med Chem. 1998;41(7):1060-1067. doi: 10.1021/jm970394d. View Source
